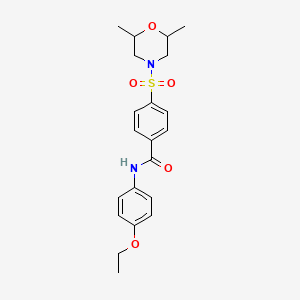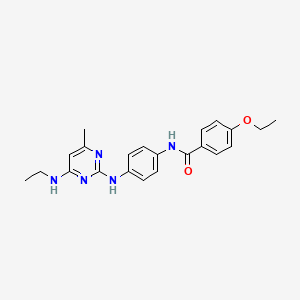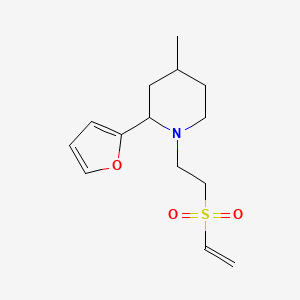![molecular formula C23H23N7O6S B2492468 4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922115-92-2](/img/structure/B2492468.png)
4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves key steps such as palladium-catalyzed C-C coupling and reductive alkylation, which are crucial for introducing various functional groups into the core structure. For example, the synthesis of pyrazolo[3,4-d]pyrimidine analogues has been described through a principal synthetic step involving palladium-catalyzed C-C coupling (Taylor & Patel, 1992).
Molecular Structure Analysis
Molecular structure analysis of pyrazolo[3,4-d]pyrimidine derivatives, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, provides insight into the intermolecular interactions, crystal packing, and stabilization energies. Such studies have been conducted on related antipyrine derivatives, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular structures (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, to afford different substituted pyrazolo[3,4-d]pyrimidin-4-ones with potential biological activity. The ability to undergo such transformations is indicative of the compound's reactive nature and versatility in chemical modifications (Abdellatif et al., 2014).
Scientific Research Applications
Synthesis and Anticancer Activity
A significant application of compounds related to 4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is in the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation as anticancer agents. For instance, the synthesis of various pyrazolo[3,4-d]pyrimidin-4-ones, through reactions with different reagents, yielded compounds that displayed potent antitumor activity against human breast adenocarcinoma cell lines. A notable compound demonstrated significant inhibitory activity with a half maximal inhibitory concentration (IC50) of 11 µM, highlighting its potential as a lead compound in cancer therapy research Khaled R. A. Abdellatif et al., 2014.
Antimicrobial Activity
Another research avenue for such compounds involves the synthesis and antimicrobial evaluation of new heterocycles incorporating the antipyrine moiety. These synthesized compounds underwent various reactions to form new structures, which were then tested for antimicrobial properties. Representative compounds showed promising results against a range of microbial agents, indicating the potential for these compounds to serve as bases for developing new antimicrobial drugs Samir Bondock et al., 2008.
Enzymatic Activity and Molecular Modeling
Additionally, compounds within this chemical family have been utilized in the study of enzymatic activity and theoretical modeling. For example, novel pyranopyrazoles were synthesized and characterized, with density functional theory calculations performed to describe molecular orbitals and contributions of individual atoms. This approach aids in understanding the structural and electronic factors contributing to the biological activities of these compounds, providing insights into their potential applications in various scientific research fields A. Al-Amiery et al., 2012.
Solid-Phase Synthesis for Compound Libraries
Furthermore, a novel solid-phase synthetic method has been developed for producing libraries of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This methodology allows for the efficient construction of compound libraries based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, facilitating the discovery of new compounds with potential therapeutic applications Yun-Jeong Heo et al., 2017.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O6S/c1-27(2)37(35,36)19-8-6-17(7-9-19)22(31)24-10-11-29-21-20(13-26-29)23(32)28(15-25-21)14-16-4-3-5-18(12-16)30(33)34/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLDTBKSVFXTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)
![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)

![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)
![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)
![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)